乙基(5-(苯并[d]噻唑-6-羰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学研究应用
合成方法和化学性质
该化合物及其衍生物已通过各种化学反应合成,展示了该化合物有机合成中的多功能性。例如,Mohamed (2021) 详细介绍了一种通过与不同的芳基亚丙二腈衍生物相互作用来创建该化合物衍生物的便捷合成方法,突出了该化合物在生成具有不同结构框架的新化学实体中的作用 (H. M. Mohamed, 2021)。此外,Albreht 等人 (2009) 描述了 2-氨基-4-(2-乙氧基-2-氧代乙基)噻唑-5-羧酸乙酯转化为 5-取代的 2-氨基-4-氧代-4,5-二氢噻唑并[5,4-c]吡啶-7-羧酸盐,证明了该化合物在生成具有潜在生物活性的新型杂环结构中的效用 (A. Albreht, Uroš Uršič, J. Svete, B. Stanovnik, 2009)。
生物活性
该化合物的衍生物已被评估各种生物活性,展示了作为治疗剂的潜力。例如,Jeankumar 等人 (2013) 报告了噻唑-氨基哌啶杂合类似物,包括该化合物的衍生物,它们显示出作为结核分枝杆菌 GyrB 抑制剂的有希望的活性,表明在抗结核药物开发中的潜在应用 (V. U. Jeankumar 等,2013)。此外,Bhoi 等人 (2016) 探索了含苯并噻唑的新型衍生物的生物学评价,包括抗菌和抗氧化活性,进一步强调了该化合物在寻找新的生物活性分子中的相关性 (Manoj N. Bhoi 等,2016)。
未来方向
属性
IUPAC Name |
ethyl N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-24-17(23)20-16-19-12-5-6-21(8-14(12)26-16)15(22)10-3-4-11-13(7-10)25-9-18-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFYAZXJKLDAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。